3-(1-Isopropylpiperidin-4-yl)-1H-indole
CAS No.:
Cat. No.: VC15933335
Molecular Formula: C16H22N2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2 |
|---|---|
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | 3-(1-propan-2-ylpiperidin-4-yl)-1H-indole |
| Standard InChI | InChI=1S/C16H22N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-6,11-13,17H,7-10H2,1-2H3 |
| Standard InChI Key | NLBFBSXRYRZYEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC(CC1)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(1-Isopropylpiperidin-4-yl)-1H-indole features a bicyclic indole moiety linked via a carbon-carbon bond to a piperidine ring substituted with an isopropyl group at the nitrogen atom . The indole system comprises a benzene ring fused to a pyrrole ring, while the piperidine adopts a chair conformation, with the isopropyl group introducing steric bulk that influences receptor binding . Computational models confirm the equatorial orientation of the isopropyl substituent, minimizing torsional strain .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-(1-propan-2-ylpiperidin-4-yl)-1H-indole |
| Molecular Formula | |
| Molecular Weight | 242.36 g/mol |
| XLogP3 | 3.2 (Predicted) |
| Hydrogen Bond Donors | 1 (Indole NH) |
| Hydrogen Bond Acceptors | 2 (Piperidine N, Indole N) |
Synthetic Methodologies
Chiral Synthesis via N-Alkylation
The PMC study outlines a stereoselective route to enantiopure 3-(piperidin-3-yl)-1H-indole derivatives, which can be adapted for synthesizing 3-(1-isopropylpiperidin-4-yl)-1H-indole . Key steps include:
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N-Alkylation of Racemic Precursors: Racemic 3-(piperidin-3-yl)-1H-indole undergoes alkylation with chiral reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to yield diastereomeric intermediates .
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Chromatographic Separation: Diastereomers are resolved using semi-preparative HPLC, achieving >99% enantiomeric excess (ee) for both (R)- and (S)-configurations .
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Hydrogenolysis: Cleavage of protecting groups yields the target compound with retained stereochemistry .
Table 2: Diastereomeric Ratios and Yields in N-Alkylation
| Substrate | Chiral Reagent | Yield (%) | Diastereomer Ratio |
|---|---|---|---|
| 1a | (S)-II | 85 | 46.6:53.4 |
| 1b | (S)-II | 79 | 48.3:51.7 |
| 1c | (S)-II | 91 | 48.1:51.9 |
Pharmacological Properties
Factor Xa and VIIa Inhibition
The compound’s structural analogs, such as 1-[5-(5-chloro-thiophen-2-yl)-isoxazol-3-ylmethyl]-5-(3-hydroxy-azetidine-1-carbonyl)-1H-indole-2-carboxylic acid (1-isopropyl-piperidin-4-yl)-amide, exhibit potent inhibition of coagulation enzymes. In vitro assays reveal Ki values of 57 nM for Factor Xa and 22 nM for Factor VIIa, suggesting anticoagulant potential . The isopropyl-piperidine moiety enhances binding to the S1 pocket of Factor Xa, while the indole carbonyl group interacts with distal hydrophobic residues .
Table 3: Enzymatic Inhibition Data for Related Compounds
| Example | Target Enzyme | Ki (nM) |
|---|---|---|
| 1 | Factor Xa | 57 |
| 4 | Factor VIIa | 22 |
| 13 | Factor Xa | 2 |
CNS Activity and Receptor Modulation
Derivatives of 3-(piperidin-3-yl)-1H-indole demonstrate affinity for serotonin and dopamine receptors, implicating potential in treating neuropsychiatric disorders . Molecular docking studies suggest that the isopropyl group stabilizes interactions with the receptor’s transmembrane domain .
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